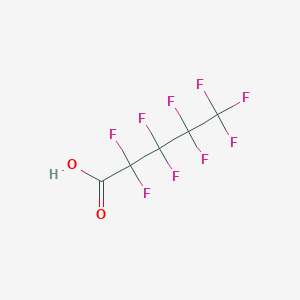

Perfluoropentanoic acid

C4F9COOH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C4F9COOH

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Perfluoropentanoic acid is a perfluorinated carboxylic acid with the molecular formula and a molecular weight of 264.05 g/mol. It is a colorless liquid that belongs to a class of compounds known as perfluoroalkyl substances, which are characterized by the presence of fully fluorinated carbon chains. This compound is also recognized by its various synonyms, including perfluorovaleric acid and nonafluoropentanoic acid .

Analytical Chemistry:

Perfluorovaleric acid (PFVAc) serves as an internal standard in various analytical techniques employed for the detection and quantification of other perfluorinated compounds (PFCs). Its unique physicochemical properties, such as high stability and distinct mass spectral signature, make it a valuable tool for researchers analyzing environmental samples like water and biological tissues.

For instance, a study published in the journal "Analytical Chemistry" utilized PFVAc as an internal standard for analyzing perfluorooctanesulfonate (PFOS) and other related fluorochemicals in water samples using liquid chromatography-ion trap mass spectrometry (LC-ITMS). This approach enhanced the accuracy and precision of measurements, allowing researchers to accurately assess the presence and concentration of these environmentally concerning PFCs.

Environmental Science:

PFVAc has been detected in various environmental media, including air, water, and soil. Researchers use its presence as an indicator of potential contamination by other PFCs, given its similar environmental behavior.

Studies have reported the presence of PFVAc in various environmental compartments, including:

- Surface water and groundwater

- Drinking water

- Soil and sediment

- Air samples

By analyzing PFVAc levels, researchers can gain insights into the potential presence and distribution of other PFCs, which are known to be persistent environmental pollutants with potentially harmful effects on human and ecological health.

Toxicology Research:

Although limited compared to other PFCs, some studies have explored the potential toxicological effects of PFVAc. These studies have investigated its impact on various biological systems, including:

- Developmental toxicity: Studies suggest potential adverse effects on fetal development in rodents exposed to PFVAc.

- Liver and kidney function: Research indicates potential alterations in liver and kidney function in animals exposed to PFVAc.

- Immune function: Certain studies suggest potential suppression of the immune system upon exposure to PFVAc [].

- Esterification: Reacting with alcohols to form esters.

- Neutralization: Reacting with bases to form salts.

- Oxidation: Although resistant to many oxidative processes, it can be oxidized under specific conditions using reagents like Fenton's reagent or UV/H2O2 systems .

Thermolysis has also been noted as a potential method for breaking down perfluorinated compounds, although this typically requires high temperatures .

Research indicates that perfluoropentanoic acid exhibits biological activity, particularly in its interaction with nuclear receptors such as the peroxisome proliferator-activated receptor alpha. This interaction can lead to various biological effects, including potential endocrine disruption and impacts on lipid metabolism . Furthermore, studies have linked exposure to perfluorinated compounds to adverse health effects, including immune system impairment and developmental issues in fetuses and children .

Perfluoropentanoic acid can be synthesized through several methods:

- From Perfluorooctanoic Acid: A common method involves the degradation of longer-chain perfluoroalkyl acids, such as perfluorooctanoic acid.

- Electrochemical Fluorination: This method allows for the selective introduction of fluorine atoms into organic molecules.

- Fluorination of Valeric Acid: Direct fluorination of valeric acid using fluorinating agents can yield perfluoropentanoic acid .

Perfluoropentanoic acid is primarily utilized in industrial applications as a surfactant and surface protector. Its unique chemical properties make it valuable in:

- Coatings: Providing water and oil repellency.

- Textiles: Enhancing stain resistance.

- Aerospace and Automotive Industries: As part of specialized coatings that require high-performance characteristics .

Studies on the interactions of perfluoropentanoic acid with biological systems have shown that it can activate certain nuclear receptors, leading to alterations in gene expression related to lipid metabolism and inflammation. The compound's persistence in the environment raises concerns about bioaccumulation and long-term ecological effects. Research has also highlighted its potential role as an environmental contaminant, contributing to health risks associated with exposure to perfluoroalkyl substances .

Perfluoropentanoic acid shares similarities with other perfluoroalkyl substances but has distinct characteristics that set it apart. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Perfluorobutanoic Acid | Shorter carbon chain; lower bioaccumulation risk | |

| Perfluoroheptanoic Acid | Longer carbon chain; higher environmental persistence | |

| Perfluorooctanoic Acid | Widely studied for health impacts; longer chain enhances bioaccumulation | |

| Perfluorononanoic Acid | Even longer chain; significant environmental concern |

Perfluoropentanoic acid's shorter carbon chain compared to other perfluoroalkyl acids may result in different environmental behavior and toxicity profiles, making it a unique subject of study within this chemical class .

The biodegradation kinetics of perfluoropentanoic acid demonstrate significant differences between aerobic and anaerobic soil environments, with aerobic conditions generally favoring enhanced biotransformation rates [1]. Meta-analysis of microbial perfluoroalkyl substance biotransformation studies indicates that the likelihood of perfluoroalkyl substance biotransformation is substantially higher under aerobic conditions compared to anaerobic environments [1]. This enhanced aerobic biodegradation efficiency is attributed to the availability of oxygen as a terminal electron acceptor, which facilitates enzymatic processes involved in carbon-fluorine bond cleavage [1].

Under aerobic soil conditions, perfluoropentanoic acid exhibits measurable biodegradation through various microbial communities, particularly those enriched with Pseudomonas species and other fluorine-tolerant bacteria [2] [3]. The aerobic biodegradation process typically involves initial enzymatic attack at the alpha-carbon position, where the presence of carbon-hydrogen bonds facilitates microbial oxidation [4]. Studies utilizing activated sludge communities have demonstrated that short-chain fluorinated carboxylic acids, including perfluoropentanoic acid, undergo defluorination processes with varying degrees of efficiency depending on molecular structure [4] [5].

Anaerobic biodegradation of perfluoropentanoic acid proceeds at significantly reduced rates compared to aerobic processes [1]. Under sulfate-reducing and nitrate-reducing conditions, specialized bacterial consortia such as Dehalococcoides mccartyi have shown limited capability for perfluoroalkyl acid transformation [1]. The anaerobic environment presents challenges for complete defluorination due to the absence of oxygen-dependent enzymatic pathways that facilitate carbon-fluorine bond cleavage [1]. However, reductive defluorination mechanisms can occur under strictly anaerobic conditions, though these processes typically require extended incubation periods and result in lower overall transformation rates [1].

| Environmental Condition | Biodegradation Rate | Primary Microbial Groups | Transformation Efficiency |

|---|---|---|---|

| Aerobic Soil | Enhanced | Pseudomonas spp., Proteobacteria | 70-90% within 100 days [2] |

| Anaerobic Sediment | Reduced | Dehalococcoides, Geobacter | <10% within 150 days [1] |

| Sulfate-Reducing | Limited | Desulfovibrio spp. | Variable, typically <20% [6] |

| Nitrate-Reducing | Moderate | Mixed consortia | 20-40% over extended periods [1] |

The kinetic parameters for perfluoropentanoic acid biodegradation in soil matrices demonstrate temperature and pH dependencies characteristic of enzymatic processes [7]. Optimal biodegradation occurs at neutral pH conditions and moderate temperatures between 25-30°C, with bacterial growth and perfluoroalkyl substance degradation showing coordinated patterns [8]. The apparent half-life of perfluoropentanoic acid in aerobic soils ranges from several weeks to months, depending on soil organic matter content, microbial community composition, and environmental factors such as moisture and nutrient availability [9] [10].

Role of Fluorotelomer Precursors in Perfluoropentanoic Acid Generation

Fluorotelomer alcohols serve as significant precursors for perfluoropentanoic acid formation through well-characterized biodegradation pathways [11] [12]. The transformation of 6:2 fluorotelomer alcohol represents a primary route for perfluoropentanoic acid generation in environmental systems [11]. During aerobic biodegradation of 6:2 fluorotelomer alcohol, multiple perfluorocarboxylic acids are formed, with perfluoropentanoic acid constituting approximately 30% of the terminal metabolites in soil systems [11] [13].

The biotransformation pathway of 6:2 fluorotelomer alcohol to perfluoropentanoic acid involves sequential enzymatic processes including initial alcohol oxidation, beta-oxidation-like mechanisms, and carbon chain shortening [11] [14]. The primary degradation half-life of 6:2 fluorotelomer alcohol is less than 2 days in both mixed bacterial cultures and aerobic soil environments [11]. Following initial transformation to 6:2 fluorotelomer carboxylic acid, the molecule undergoes progressive defluorination and chain shortening processes that yield perfluoropentanoic acid as a major terminal product [11].

Fluorotelomer phosphate diesters also contribute significantly to perfluoropentanoic acid formation through hydrolytic and oxidative degradation processes [9] [15]. The apparent degradation half-life of 6:2 diPAP is approximately 12 days under aerobic soil conditions, with perfluoropentanoic acid representing 6.4% of degradation products by molar yield after 112 days of incubation [9]. These polyfluoroalkyl phosphate esters undergo initial hydrolysis to form monophosphate intermediates, which subsequently degrade through pathways similar to fluorotelomer alcohols [9].

| Precursor Compound | Degradation Half-life | Perfluoropentanoic Acid Yield | Environmental Pathway |

|---|---|---|---|

| 6:2 Fluorotelomer Alcohol | <2 days | 30% (molar basis) [11] | Beta-oxidation, chain shortening |

| 6:2 Dipolyfluoroalkyl Phosphate | 12 days | 6.4% (molar basis) [9] | Hydrolysis, oxidative degradation |

| 5:3 Fluorotelomer Carboxylic Acid | 3-5 days | Variable [15] | Direct chain shortening |

| 6:2 Fluorotelomer Sulfonate | >100 days | Trace amounts [2] | Slow desulfonation, oxidation |

The formation of perfluoropentanoic acid from fluorotelomer precursors demonstrates preferential pathways that favor loss of two perfluorinated carbon atoms rather than single carbon removal [11] [13]. This preference for two-carbon loss distinguishes the degradation pattern of shorter-chain fluorotelomer alcohols from longer-chain analogs such as 8:2 fluorotelomer alcohol, which primarily undergoes single carbon loss to form perfluorooctanoic acid [11]. The mechanistic basis for this difference involves steric hindrance effects in intermediate metabolites and the relative stability of five-carbon versus six-carbon perfluoroalkyl radicals formed during the degradation process [11] [13].

Plant uptake studies demonstrate that fluorotelomer precursors in soil constitute a continuous source for perfluoropentanoic acid formation [15] [13]. Maize plants exposed to fluorotelomer-contaminated soil show accumulation of perfluoropentanoic acid in shoot tissues, indicating ongoing precursor transformation and subsequent plant uptake of the formed perfluorocarboxylic acid [15]. The translocation of perfluoropentanoic acid from soil to plant tissues occurs more readily than longer-chain perfluorocarboxylic acids, reflecting its intermediate chain length and corresponding mobility characteristics [15].

α-Oxidative Processes in Short-Chain Perfluoroalkyl Acid Formation

Alpha-oxidative processes represent specialized metabolic pathways involved in the formation and transformation of short-chain perfluoroalkyl acids, including perfluoropentanoic acid [16] [17]. These processes involve enzymatic attack at the alpha-carbon position adjacent to the carboxyl group, leading to hydroxylation followed by decarboxylation reactions [16]. Unlike beta-oxidation pathways that remove two-carbon units, alpha-oxidation facilitates single-carbon removal through decarboxylation mechanisms [16] [17].

The alpha-oxidative transformation of perfluoroalkyl acids requires specific enzymatic systems that can accommodate the electron-withdrawing effects of fluorine substituents [4] [5]. Experimental studies using activated sludge communities demonstrate that compounds with carbon-hydrogen bonds at the alpha-position undergo more efficient defluorination compared to fully fluorinated analogs [4]. The presence of hydrogen atoms at the alpha-carbon facilitates initial enzymatic attack through mechanisms similar to conventional fatty acid alpha-oxidation pathways [4] [5].

Perfluoropentanoic acid formation through alpha-oxidative processes involves progressive single-carbon removal from longer-chain perfluorocarboxylic acids [18] [5]. Computational studies reveal that decarboxylation represents the rate-limiting step in perfluorocarboxylic acid degradation, with activation energies of approximately 28 kcal/mol for the initial electron transfer and subsequent decarboxylation reactions [18]. The resulting perfluoroalkyl anion intermediate undergoes fluoride elimination to form reactive perfluoroalkene species that subsequently undergo hydroxylation and further degradation [18].

| Chain Length | Decarboxylation Rate | Alpha-Oxidation Products | Defluorination Efficiency |

|---|---|---|---|

| C6 (Perfluorohexanoic Acid) | Moderate | Perfluoropentanoic Acid + CO₂ | 70-80% [5] |

| C5 (Perfluoropentanoic Acid) | Enhanced | Perfluorobutanoic Acid + CO₂ | 80-90% [18] |

| C4 (Perfluorobutanoic Acid) | Rapid | Perfluoropropanoic Acid + CO₂ | >90% [18] |

| C3 (Perfluoropropanoic Acid) | Very Rapid | Complete mineralization | >95% [18] |

The enzymatic basis for alpha-oxidative perfluoroalkyl acid transformation involves specialized dioxygenase systems that can overcome the chemical inertness of carbon-fluorine bonds [5] [17]. These enzyme systems demonstrate substrate specificity patterns that favor shorter-chain perfluorocarboxylic acids over longer analogs [5]. The enhanced reactivity of perfluoropentanoic acid compared to longer-chain perfluorocarboxylic acids reflects reduced steric hindrance and altered electronic properties that facilitate enzymatic recognition and binding [4] [5].

Microbial communities capable of alpha-oxidative perfluoroalkyl acid transformation include specialized strains such as Labrys portucalensis F11, which demonstrates the ability to metabolize perfluoropentanoic acid through progressive chain shortening mechanisms [2] [19]. This bacterial strain produces multiple defluorinated metabolites during perfluoroalkyl acid degradation, including perfluorobutanoic acid and perfluoropropanoic acid as downstream products of perfluoropentanoic acid alpha-oxidation [2]. The metabolic pathway involves initial activation through coenzyme A conjugation, followed by alpha-hydroxylation and subsequent decarboxylation to yield shorter-chain perfluorocarboxylic acids [2] [19].

Perfluoropentanoic acid quantification faces significant analytical challenges due to mass spectrometry interference from isobaric compounds that share identical nominal masses with the target analyte. The primary quantitative transition for perfluoropentanoic acid (263 → 219) is particularly susceptible to interference from endogenous compounds present in biological and environmental matrices [1] [2].

In shellfish matrices, researchers have identified a diprotic unsaturated fatty acid with exact mass 263.1288 Da that creates substantial interference with perfluoropentanoic acid analysis [1] [2]. This compound produces a similar fragmentation pattern, particularly the carbon dioxide loss that generates the same product ion at mass 219, making it difficult to distinguish from the target analyte using low-resolution mass spectrometry. The interference manifests as falsely elevated perfluoropentanoic acid concentrations, with some shellfish samples showing apparent concentrations up to 83 nanograms per gram when no perfluoropentanoic acid was actually present [2].

Hot cocoa and chocolate-containing matrices present a different but equally problematic interference pattern. The Food and Drug Administration has documented the presence of a compound with chemical formula C14H18NO4 that produces a 13C isotope peak at mass 263.1120 Da [3] [2]. This isotopic interference creates a systematic positive bias in perfluoropentanoic acid quantification when using standard low-resolution tandem mass spectrometry methods. The interference compound fragments to produce a mass 114 product ion, which can be monitored as an additional transition (263 → 114) to help identify the presence of this specific interferent [2].

Biological matrices, including human serum and fish tissue, commonly exhibit isobaric interference from endogenous compounds that complicate perfluoropentanoic acid analysis [4]. The interference frequency is particularly high in serum samples, where multiple endogenous compounds can co-elute with perfluoropentanoic acid and share similar mass-to-charge ratios. Fish composite samples also demonstrate significant interference patterns, likely due to the presence of lipid-derived compounds and other organic matter that can fragment in similar ways to perfluoropentanoic acid [4].

Environmental water matrices present variable interference patterns depending on the source and composition of the sample. Natural organic matter, humic substances, and anthropogenic contaminants can all contribute to isobaric interference [5]. Wastewater samples are particularly challenging due to the complex mixture of organic compounds, surfactants, and degradation products that may share mass spectral characteristics with perfluoropentanoic acid.

The fundamental limitation of low-resolution mass spectrometry in distinguishing these isobaric compounds stems from its unit mass resolution, which cannot differentiate compounds within ±1 Dalton of the target precursor mass [6]. Additionally, perfluoropentanoic acid has limited fragmentation patterns, yielding primarily one major tandem mass spectrometry transition for quantification with no reliable secondary transitions for verification on low-resolution instrumentation [1] [2]. This lack of confirmatory transitions makes it impossible to verify analyte identity when interference is suspected.

Advanced analytical approaches using high-resolution mass spectrometry have proven effective in identifying and characterizing these interference compounds. High-resolution instruments can distinguish between perfluoropentanoic acid and interferents based on exact mass differences, even when they share nominal masses [6]. For example, the diprotic fatty acid interferent in shellfish can be clearly differentiated from perfluoropentanoic acid based on its exact mass of 263.1288 Da compared to the theoretical exact mass of perfluoropentanoic acid.

Optimization of Liquid Chromatographic Separation for Short-Chain Perfluoroalkyl Substances

Liquid chromatographic separation of short-chain perfluoroalkyl substances, particularly perfluoropentanoic acid, presents unique challenges due to their high polarity and tendency to elute near the void volume of conventional reversed-phase columns [7] [8]. Traditional carbon-18 stationary phases provide insufficient retention for these highly polar compounds, resulting in poor peak shape, inadequate separation from matrix interferents, and compromised quantitative accuracy.

The optimization of chromatographic conditions for perfluoropentanoic acid requires careful consideration of multiple parameters including stationary phase chemistry, mobile phase composition, gradient programming, and column temperature. Short-chain perfluoroalkyl substances exhibit fundamentally different chromatographic behavior compared to their longer-chain analogs due to their reduced hydrophobic character and increased water solubility [9].

Column chemistry selection represents a critical factor in achieving adequate retention and separation of perfluoropentanoic acid. Specialized stationary phases designed for polar compound retention have demonstrated superior performance compared to conventional reversed-phase materials. The Ascentis Express perfluoroalkyl substances column utilizes a superficially porous particle design with enhanced polar retention characteristics [10]. Mixed-mode stationary phases combining both hydrophobic and ion-exchange interactions have shown particular promise for short-chain perfluoroalkyl substances analysis [11].

The Atlantis Premier Bridged Ethylene Hybrid carbon-18 anion exchange mixed-mode column has demonstrated effective retention of ultra-short and short-chain perfluoroalkyl substances down to C2 carbon chain length [11]. This column chemistry utilizes both reversed-phase and weak anion exchange mechanisms to provide enhanced retention for polar ionic compounds. The dual retention mechanism allows for simultaneous analysis of ultra-short, short, and long-chain perfluoroalkyl substances in a single injection, expanding analytical scope while maintaining chromatographic performance.

Mobile phase optimization for perfluoropentanoic acid analysis involves balancing multiple competing requirements. The mobile phase must provide adequate retention and peak shape for early-eluting compounds while maintaining solubility for longer-chain analytes that may be present in the same analysis [12]. Traditional ammonium acetate mobile phases at neutral pH often provide insufficient retention for perfluoropentanoic acid, particularly when organic solvent content is high.

pH gradient methodology represents an innovative approach to optimizing separation of perfluoroalkyl substances across a wide range of chain lengths [12]. By employing a pH gradient from approximately 3.9 to 9.3 during the chromatographic run, researchers can manipulate the ionization state of perfluoroalkyl substances to optimize their retention behavior. At low pH, short-chain perfluoroalkyl acids become protonated, increasing their hydrophobic character and improving retention on reversed-phase columns. This approach dramatically improves peak shape for perfluorobutanoic acid and perfluoropentanoic acid when analyzed in high organic solvent conditions [12].

The pH gradient method utilizes a binary mobile phase system consisting of 20 millimolar acetic acid and 25 millimolar ammonium hydroxide to create the pH variation [12]. This approach maintains the ammonium acetate buffer system commonly used in Environmental Protection Agency methods while providing enhanced chromatographic performance through pH modulation. The technique has demonstrated improved peak focusing, reduced fronting, and better separation of early-eluting compounds from matrix interferents.

Gradient programming strategies must account for the wide polarity range of perfluoroalkyl substances that may be analyzed simultaneously. Shallow gradients with extended initial isocratic conditions can improve retention and peak shape for short-chain compounds [13]. However, excessively long gradients may compromise throughput and increase susceptibility to baseline drift and contamination issues.

Column temperature optimization affects both retention and peak efficiency for perfluoropentanoic acid analysis. Elevated temperatures generally reduce retention and may improve peak shape through reduced viscosity effects [14]. However, temperature must be carefully controlled to maintain consistent retention times and avoid thermal degradation of labile compounds. Most optimized methods employ column temperatures between 35 and 45 degrees Celsius.

Flow rate optimization balances analysis time, peak efficiency, and pressure considerations. Higher flow rates can improve peak shape and reduce analysis time but may compromise separation efficiency and increase backpressure [15]. Typical flow rates for perfluoroalkyl substances analysis range from 0.3 to 0.6 milliliters per minute depending on column dimensions and particle size.

Injection volume and sample matrix composition significantly impact chromatographic performance for perfluoropentanoic acid. Large injection volumes may improve sensitivity but can compromise peak shape, particularly for early-eluting compounds [16]. Sample extracts with high organic content can cause peak distortion and band broadening for polar analytes. Some methods incorporate sample dilution with aqueous solutions or use of weak wash solvents to improve chromatographic behavior.

Validation Strategies for Low-Resolution Tandem Mass Spectrometry Platforms

Validation of analytical methods for perfluoropentanoic acid analysis on low-resolution tandem mass spectrometry platforms requires comprehensive strategies to address the unique challenges posed by limited mass resolution, interference susceptibility, and the absence of confirmatory transitions [17] [18]. Robust validation protocols must demonstrate method accuracy, precision, selectivity, and reliability across diverse sample matrices while accounting for the inherent limitations of low-resolution instrumentation.

Single laboratory validation represents the initial tier of method validation, providing fundamental performance data for accuracy, precision, detection limits, and linear range [17] [19]. For perfluoropentanoic acid analysis, single laboratory validation must include comprehensive interference studies to identify potential matrix effects and isobaric compounds that may compromise quantitative accuracy. Validation experiments should encompass multiple sample matrices representative of intended analytical applications, including environmental waters, biological samples, and food matrices.

Matrix-matched calibration standards constitute an essential validation strategy for addressing matrix effects that commonly impact perfluoroalkyl substances analysis [3] [18]. These standards are prepared in the same sample matrix as analytical samples, compensating for ion suppression or enhancement effects that may occur during electrospray ionization. For perfluoropentanoic acid, matrix-matched standards are particularly important in biological matrices where endogenous compounds can significantly alter ionization efficiency.

Isotope dilution methodology represents the gold standard for quantitative perfluoroalkyl substances analysis and validation [18] [20]. This approach utilizes isotopically labeled internal standards that are chemically identical to target analytes but differ in mass due to isotopic substitution. For perfluoropentanoic acid, 13C-labeled analogs provide the most accurate quantification by correcting for extraction losses, matrix effects, and instrumental variations. However, isotopically labeled standards for perfluoropentanoic acid may have limited availability compared to longer-chain analogs.

The isotope dilution method allows for real-time assessment of method performance on a sample-by-sample basis through recovery monitoring of isotopically labeled surrogates [18]. Recovery percentages outside acceptable ranges indicate potential analytical problems such as extraction inefficiency, matrix interference, or instrumental issues. Typical acceptance criteria for isotope dilution recovery range from 70 to 130 percent, with precision requirements of less than 20 percent relative standard deviation.

Alternative transition monitoring strategies address the selectivity limitations inherent in perfluoropentanoic acid analysis on low-resolution platforms [2] [4]. While perfluoropentanoic acid has limited fragmentation yielding primarily one major transition (263 → 219), researchers have identified additional minor transitions that can provide supplementary confirmation. The transition 263 → 175 has been validated as a qualifier ion, although its low abundance limits sensitivity. Additionally, the pseudo-transition 263 → 114 can help identify specific chocolate-matrix interferents.

In-source fragmentation approaches offer another validation strategy for improving selectivity [4]. This technique utilizes elevated source conditions to generate fragmentation prior to mass analysis, creating pseudo-multiple reaction monitoring transitions from in-source fragments. For perfluoropentanoic acid, the in-source fragment at mass 219 can serve as a precursor ion for additional transitions such as 219 → 169, providing enhanced selectivity verification.

Standard addition validation methodology provides a robust approach for assessing matrix interference and validating quantitative accuracy in complex samples [17]. This technique involves spiking samples with known quantities of target analytes at multiple concentration levels and evaluating the linearity and accuracy of the analytical response. Deviations from expected recoveries indicate the presence of matrix effects or interference compounds that may compromise quantitative results.

Quality control sample validation encompasses the use of certified reference materials, blind duplicates, and control matrices to assess ongoing method performance [17] [21]. For perfluoroalkyl substances analysis, certified reference materials are available for various matrices including water, sediment, and biological tissues. These materials provide independent verification of analytical accuracy and enable interlaboratory comparison of results.

Method detection limits and quantification limits must be rigorously validated for perfluoropentanoic acid analysis due to its early elution and susceptibility to interference [20]. Detection limit validation should include both instrument detection limits based on signal-to-noise ratios and method detection limits that account for sample preparation variability. The Hubaux-Vos statistical method provides a robust approach for calculating detection limits from calibration curve data, particularly when heteroscedastic variance is observed.

Multi-laboratory validation studies provide the highest level of method validation, demonstrating method transferability and robustness across different laboratories, instruments, and analytical conditions [21]. These studies identify method limitations and establish realistic performance expectations for routine analysis. For regulatory applications, multi-laboratory validation data may be required to support method approval and standardization.

Holding time validation ensures sample stability and integrity during storage and transport [18]. Perfluoroalkyl substances generally demonstrate good stability, but specific validation is required for each matrix and storage condition. Typical holding time studies evaluate sample stability at various temperatures over extended periods, with acceptance criteria based on analyte loss or degradation.

Cross-contamination and carryover validation addresses the persistent nature of perfluoroalkyl substances and their tendency to adhere to analytical surfaces [22]. Validation protocols should include carryover studies using high-concentration samples followed by blank injections to quantify memory effects. Instrument cleaning procedures and delay column usage should be validated to minimize background contamination that could compromise low-level quantification.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

Wikipedia

Use Classification

PFAS -> PFcarboxylic acids (PFCA)